5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can yield oxadiazoles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidine-containing molecules. Examples include:
- 1,2,4-Oxadiazole-5-carboxylic acid derivatives
- Pyrrolidine-2-carboxylic acid derivatives
Uniqueness
What sets 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid apart is its unique combination of the pyrrolidine and oxadiazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-3-2-5(4-11)7-9-6(8(12)13)10-14-7/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
VTCRXMPSFVQCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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